Oxytocin, phe(2)-orn(8)-

Descripción

BenchChem offers high-quality Oxytocin, phe(2)-orn(8)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxytocin, phe(2)-orn(8)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

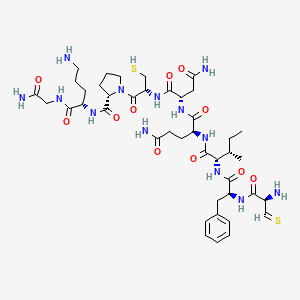

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O11S2/c1-3-22(2)34(54-39(63)27(51-35(59)24(44)20-67)17-23-9-5-4-6-10-23)41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,20,22,24-30,34,68H,3,7-8,11-19,21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJBXQZRHPHRD-OVCMMVBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179500 |

Source

|

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-41-3 |

Source

|

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Decoding the Central Nervous System Pharmacology of [Phe²,Orn⁸]Oxytocin: A V1a Receptor-Selective Paradigm

Executive Summary

The neurohypophyseal nonapeptide Arginine Vasopressin (AVP) regulates a myriad of physiological functions, ranging from peripheral vasoconstriction and antidiuresis to central neuromodulation of the hypothalamic-pituitary-adrenal (HPA) axis. However, the pleiotropic nature of AVP—acting across V1a, V1b, and V2 receptors—complicates the isolation of specific central nervous system (CNS) pathways.

Oxytocin, phe(2)-orn(8)- (commonly denoted as [Phe²,Orn⁸]OT or [Phe²,Orn⁸]vasotocin ) was engineered as a highly selective V1a receptor agonist[1]. By substituting phenylalanine at position 2 and ornithine at position 8, researchers successfully uncoupled the potent vasopressor (V1a) activity from the antidiuretic (V2) and uterotonic (oxytocin receptor) effects[1]. As a Senior Application Scientist, I present this whitepaper to dissect the mechanism of action of [Phe²,Orn⁸]OT within the CNS, detailing its role in ACTH release, autonomic baroreflex buffering, and neurosteroidogenesis, supported by validated experimental protocols.

Pharmacological Profile & Receptor Selectivity

The structural modifications in [Phe²,Orn⁸]OT are not arbitrary; they are causally linked to its receptor binding kinetics. The Phe² substitution restricts the peptide's conformational flexibility required for V2 receptor activation, while the Orn⁸ substitution optimizes the electrostatic interactions specific to the V1a receptor binding pocket. This results in a sustained V1a-mediated contractility (e.g., in rabbit epididymis with an EC50 of 280 nM) without triggering V2-mediated endothelial von Willebrand factor release or antidiuresis[2].

Table 1: Comparative Pharmacodynamics of Neurohypophyseal Analogs

| Peptide Analog | Primary Receptor Target | V1a Activity (Vasopressor) | V2 Activity (Antidiuretic) | OTR Activity (Uterotonic) |

| Arginine Vasopressin (AVP) | Non-selective (V1a, V1b, V2) | High | High | Low |

| Oxytocin (native) | OTR | Low | Minimal | High |

| dDAVP | V2 Selective | Minimal | High | Minimal |

| [Phe²,Orn⁸]Oxytocin | V1a Selective | High (EC50 ~280 nM) | Minimal | Minimal |

Central Mechanism of Action

The HPA Axis and Dual-Mechanism ACTH Release

In the CNS, [Phe²,Orn⁸]OT is a critical tool for mapping the neuroendocrine stress response. AVP and [Phe²,Orn⁸]OT display a high-slope dose-response curve for Adrenocorticotropic Hormone (ACTH) release[3]. The administration of this selective V1a agonist proves that ACTH secretion is governed by a dual mechanism :

-

Indirect Action (V1a-Mediated): [Phe²,Orn⁸]OT binds to V1a receptors in the hypothalamus, triggering the endogenous release of Corticotropin-Releasing Factor (CRF)[3].

-

Direct Action (V1b/Atypical-Mediated): Non-vasopressor analogs (like dDAVP) act directly on the anterior pituitary via a low-slope dose-response curve that is insensitive to V1a/V2 blockade[3].

By using [Phe²,Orn⁸]OT, researchers can selectively isolate the hypothalamic, CRF-dependent pathway of ACTH release without confounding direct pituitary stimulation.

Caption: V1a-mediated signaling cascade of [Phe²,Orn⁸]OT triggering indirect ACTH release via CRF.

Central Autonomic & Cardiovascular Regulation

Beyond the endocrine system, [Phe²,Orn⁸]OT modulates central cardiovascular control. AVP is known to enhance the reflex buffering of its own pressor response, effectively attenuating its vasoconstrictor potential in vivo[4]. By administering [Phe²,Orn⁸]OT in autonomically blocked conscious rats, researchers demonstrated that this reflex buffering is mediated entirely by central V1a receptors, not V2 receptors[4]. The V1a agonist induces a decrease in heart rate (bradycardia) via baroreflex pathways in the nucleus tractus solitarii (NTS) and area postrema[4].

Neurosteroidogenesis

In lower vertebrate models (e.g., amphibians), which serve as foundational systems for neuropeptide research,[Phe²,Orn⁸]OT acts on vasotocin receptors (VTR) to stimulate the biosynthesis of neurosteroids[5]. Application of [Phe²,Orn⁸]OT to brain explants causes a dose-dependent increase in the formation of progesterone and 17-hydroxypregnenolone, proving that V1-like receptors directly regulate brain steroidogenic enzymes[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the in vivo assessment of [Phe²,Orn⁸]OT-induced ACTH release.

Protocol: In Vivo Assessment of Central V1a-Mediated ACTH Release

Rationale: Anesthesia profoundly suppresses the HPA axis and alters baroreflex sensitivity. Therefore, testing must be conducted in conscious, freely moving animal models to capture true physiological neuroendocrine responses[3].

Step 1: Surgical Preparation & Catheterization

-

Action: Implant a chronic indwelling catheter into the right jugular vein of adult male Wistar rats under temporary isoflurane anesthesia. Exteriorize the catheter at the nape of the neck.

-

Causality: This allows for stress-free intravenous (IV) administration of peptides and serial blood sampling without triggering endogenous stress-induced ACTH surges.

-

Validation: Allow a 5-day recovery period. Flush catheters daily with heparinized saline (50 IU/mL) to maintain patency.

Step 2: Peptide Administration

-

Action: On the experimental day, administer [Phe²,Orn⁸]OT subcutaneously or intravenously at graded doses (e.g., 0.1, 1.0, and 10.0 µg/kg).

-

Causality: Graded dosing establishes the high-slope dose-response curve characteristic of V1a-mediated indirect ACTH release[3].

Step 3: Serial Blood Sampling & Processing

-

Action: Withdraw 0.5 mL blood samples at t = 0 (baseline), 15, 30, 60, and 120 minutes post-injection. Immediately replace the volume with sterile 0.9% NaCl.

-

Action: Collect blood in pre-chilled EDTA tubes containing aprotinin (500 KIU/mL) to prevent peptide degradation. Centrifuge at 3,000 × g for 15 minutes at 4°C.

Step 4: Radioimmunoassay (RIA) / ELISA

-

Action: Quantify plasma ACTH and corticosterone levels using highly specific RIA or ELISA kits.

-

Causality: Corticosterone serves as a downstream validation marker for ACTH biological activity.

Caption: Step-by-step experimental workflow for in vivo ACTH release assay in conscious rat models.

Conclusion

[Phe²,Orn⁸]Oxytocin remains an indispensable pharmacological tool for neuroendocrinologists. By stripping away V2 and OTR cross-reactivity, it provides a clean, high-fidelity window into the central V1a receptor's role in HPA axis activation, cardiovascular baroreflex buffering, and neurosteroid biosynthesis. Understanding its precise mechanism of action accelerates the development of targeted therapeutics for stress-related psychiatric disorders and autonomic dysfunctions.

References

-

Analysis of the dual mechanism of ACTH release by arginine vasopressin and its analogs in conscious rats Source: PubMed / NIH URL:[Link]

-

Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep Source: PubMed / NIH URL:[Link]

-

American Journal of Physiology-Regulatory, Integrative and Comparative Physiology: Vol 264, No 2 Source: physiology.org URL:[Link]

-

Vasotocin and Mesotocin Stimulate the Biosynthesis of Neurosteroids in the Frog Brain Source: Journal of Neuroscience URL:[Link]

Sources

- 1. Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of the dual mechanism of ACTH release by arginine vasopressin and its analogs in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. jneurosci.org [jneurosci.org]

Receptor Binding Affinity and Pharmacological Profiling of [Phe2,Orn8]-Oxytocin in Animal Models

Executive Summary

In the landscape of neurohypophyseal hormone research, peptide analogues are engineered to isolate specific physiological pathways. Despite its nomenclature, [Phe2,Orn8]-oxytocin is not a primary oxytocin receptor agonist. Instead, it is a highly selective and potent vasopressin V1 receptor agonist [1]. By analyzing its receptor binding affinity across various animal models, researchers can utilize this peptide to map out V1-mediated hemodynamics, smooth muscle contractility, and baroreflex buffering without the confounding variables of V2 (antidiuretic) or oxytocic activity,[2].

This technical guide deconstructs the structural causality, receptor binding kinetics, and field-proven experimental methodologies for utilizing [Phe2,Orn8]-oxytocin in preclinical research.

Molecular Pharmacology: Structural Causality and Receptor Selectivity

The native hormones oxytocin and arginine vasopressin (AVP) share a highly conserved nonapeptide structure, differing only at positions 3 and 8. The synthesis of [Phe2,Orn8]-oxytocin introduces two critical amino acid substitutions that fundamentally rewrite the peptide's receptor affinity:

-

Position 2 Substitution (Phenylalanine for Tyrosine): The removal of the hydroxyl group at position 2 (replacing Tyr with Phe) severely diminishes the peptide's affinity for the oxytocin (OT) receptor and the vasopressin V2 receptor.

-

Position 8 Substitution (Ornithine for Leucine): The introduction of ornithine—a basic amino acid—at position 8 mimics the basic residues (Arginine or Lysine) found in native vasopressin. This basicity is an absolute structural requirement for V1 receptor recognition.

The Causality: These dual modifications create a steric and electrostatic profile that perfectly complements the binding pocket of the V1a receptor while causing steric hindrance at V2 and OT receptors. Consequently,[Phe2,Orn8]-oxytocin acts as a potent vasopressor with virtually no plasminogen-activating (V2-mediated) or uterotonic (OT-mediated) potencies[3].

Quantitative Receptor Binding Data

To contextualize the selectivity of [Phe2,Orn8]-oxytocin, the following table synthesizes its binding affinities and functional activities across established animal models.

Table 1: Receptor Binding and Activation Profile of[Phe2,Orn8]-Oxytocin

| Receptor Subtype | Animal Model / Tissue | Affinity / Activity Metric | Pharmacological Effect |

| V1 (Vasopressor) | Rabbit Epididymis | EC50 = 280 nM | Sustained smooth muscle contractility[1] |

| V1 (Vasopressor) | Conscious Rat (In vivo) | High Potency | Dose-dependent increase in Mean Arterial Pressure (MAP)[2] |

| V2 (Antidiuretic) | Rat / Sheep | Negligible | No significant antidiuretic or fibrinolytic response[3], |

| Oxytocin (OT) | Rat Uterus | Very Low | Minimal uterotonic activity compared to native oxytocin[3] |

Mechanistic Pathways of V1a Receptor Activation

Upon administration, [Phe2,Orn8]-oxytocin binds selectively to the V1a receptor, a G-protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 alpha subunit. This binding triggers a well-defined intracellular signaling cascade that results in smooth muscle contraction, validating its use in cardiovascular and epididymal contractility assays[1].

V1a receptor signaling pathway activated by[Phe2,Orn8]-oxytocin.

Self-Validating Experimental Methodologies

To ensure scientific integrity, any protocol utilizing [Phe2,Orn8]-oxytocin must be designed as a self-validating system. The following protocols detail how to isolate V1-specific effects while controlling for systemic artifacts.

Protocol A: In Vivo Hemodynamic Assay in Conscious Rats

This protocol evaluates the baroreflex buffering of the pressor response.

Step 1: Surgical Preparation Implant indwelling catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for peptide infusion) of Sprague-Dawley rats. Allow a 24-48 hour recovery period to ensure baseline hemodynamics are not skewed by surgical stress or anesthesia[2].

Step 2: Baseline Stabilization (Self-Validation) Record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 30 minutes. The system is validated only if the baseline MAP is stable (e.g., 100–110 mmHg).

Step 3: Autonomic Blockade (Causality) Why do this? When a V1 agonist increases blood pressure, the body naturally triggers reflex bradycardia (lowering HR) via the autonomic nervous system. To isolate the direct V1-mediated pressor sensitivity, administer methscopolamine and hexamethonium to achieve total autonomic blockade[2].

Step 4: Agonist Administration & Negative Control Administer graded intravenous injections of [Phe2,Orn8]-oxytocin. Self-Validation Check: Concurrently infuse a highly selective V2-receptor agonist (e.g., [Val4,D-Arg8]VP). The V2 agonist should have no effect on MAP in either intact or blocked rats, proving that the observed pressor response is exclusively driven by V1 receptor activation[2].

In vivo experimental workflow for conscious rat hemodynamic assays.

Protocol B: Ex Vivo Rabbit Epididymis Contractility Assay

Step 1: Tissue Isolation Harvest the epididymis from male New Zealand white rabbits. Mount the tissue longitudinally in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

Step 2: Isometric Tension Recording Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing the bath every 15 minutes to prevent spontaneous depolarization.

Step 3: Cumulative Dosing (Causality) Add [Phe2,Orn8]-oxytocin in cumulative concentrations (from 1 nM to 10 μM) to generate a concentration-response curve. The expected EC50 for sustained contractility is approximately 280 nM[1]. Self-Validation Check: Pre-incubate a parallel tissue sample with a selective V1a receptor antagonist (e.g., SR 49059). A rightward shift or complete flattening of the concentration-response curve confirms that the contraction is strictly V1-mediated and not a result of non-specific tissue toxicity.

Conclusion

[Phe2,Orn8]-oxytocin is a masterclass in peptide engineering, demonstrating how targeted amino acid substitutions can completely redirect a molecule's pharmacological destiny. By utilizing the self-validating protocols outlined above, researchers can confidently deploy this analogue as a precision tool to probe V1 vasopressin receptor mechanics in both cardiovascular and reproductive animal models.

References

-

(Phe2,Orn8)-Oxytocin | V1 Vasopressin Agonist | MedChemExpress. MedChemExpress.1

-

Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep. PubMed (NIH).3

-

[Phe2, Orn8]-Oxytocin; CAS 2480-41-3 - Aapptec Peptides. AAPPTec.

-

Baroreflex buffering of pressor response to vasopressin is mediated by V1, not V2, receptors in conscious rats. PubMed (NIH).2

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Baroreflex buffering of pressor response to vasopressin is mediated by V1, not V2, receptors in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Conformation and Stability of [Phe²,Orn⁸]-Oxytocin: A Comprehensive Technical Guide

An in-depth technical guide on the structural conformation, pharmacological stability, and experimental application of the synthetic peptide [Phe²,Orn⁸]-Oxytocin.

Executive Summary

[Phe²,Orn⁸]-Oxytocin (CAS 2480-41-3) is a highly specialized synthetic neurohypophyseal peptide analogue designed to isolate and study specific vasopressinergic signaling pathways. By strategically modifying the native oxytocin sequence, researchers have engineered a potent and highly selective V1a vasopressin receptor agonist that is virtually devoid of antidiuretic (V2) and uterotonic activities . This whitepaper explores the structural causality behind its selectivity, its pharmacological profile, and provides self-validating protocols for its experimental application in drug development.

Rational Design & Structural Conformation

The native hormones oxytocin and arginine vasopressin (AVP) share a highly conserved nonapeptide structure featuring a six-amino-acid disulfide ring and a three-amino-acid C-terminal tail. The sequence of [Phe²,Orn⁸]-Oxytocin is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6) .

Mechanistic Causality of Substitutions:

-

Position 2 (Phe for Tyr): In endogenous AVP and oxytocin, the Tyrosine (Tyr²) residue contains a phenolic hydroxyl group that acts as a crucial hydrogen-bond donor/acceptor for activating the V2 and oxytocin receptors. Substituting Tyr with Phenylalanine (Phe) eliminates this hydroxyl group. This deliberate removal sterically and electronically abolishes the peptide's ability to stabilize the active conformation of the V2 receptor, thereby stripping the molecule of its antidiuretic properties [[1]]([Link]).

-

Position 8 (Orn for Leu/Arg): Position 8 is the primary selectivity determinant between the oxytocic and vasopressinergic families. Replacing the aliphatic Leucine (found in oxytocin) with Ornithine (Orn)—a basic, non-proteinogenic amino acid—confers strong vasopressin-like affinity. Crucially, Ornithine possesses a shorter aliphatic side chain than Arginine. This shorter chain restricts the conformational flexibility of the Pro-Orn-Gly-NH2 tail, optimizing its fit specifically into the V1a receptor's orthosteric binding pocket while sterically clashing with the V2 receptor pocket [[1]]([Link]).

The structural stability of the peptide in aqueous solution is anchored by the Cys1-Cys6 disulfide bridge, which forms the rigid tocin ring necessary for initial G-Protein Coupled Receptor (GPCR) docking.

Pharmacological Profile & Receptor Selectivity

[Phe²,Orn⁸]-Oxytocin operates as a selective V1 agonist, triggering the Gq/11 GPCR signaling cascade.

-

Hemodynamic Control: In vivo studies utilizing conscious, autonomically blocked rat models demonstrate that the baroreflex buffering of the pressor response to AVP is strictly mediated by V1 receptors. Infusion of[Phe²,Orn⁸]-Oxytocin perfectly mimics this V1-mediated pressor sensitivity without triggering V2-mediated vasodilation or heart rate modulation .

-

Coagulation Dynamics: While V2 agonists are the primary drivers of von Willebrand factor (vWF) and Factor VIII release, [Phe²,Orn⁸]-Oxytocin exhibits unique antihaemophilic and fibrinolytic potencies in sheep models. It induces a biphasic increase in Factor VIII plasma levels, proving invaluable for mapping the divergent GPCR pathways involved in stress-induced hypercoagulability .

-

Smooth Muscle Contractility: In vitro, the peptide induces sustained contractility of the rabbit epididymis with a highly reproducible EC50 value of 280 nM .

Figure 1: Gq/11-mediated signaling pathway activated by [Phe2,Orn8]-Oxytocin.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties

| Property | Value / Description |

| Sequence | Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 |

| Disulfide Bridge | Cys1 - Cys6 |

| Molecular Formula | C₄₂H₆₅N₁₃O₁₁S₂ |

| Molecular Weight | 992.19 g/mol |

| Storage Stability | -80°C for 6 months; -20°C for 1 month (sealed, desiccated) |

Table 2: Pharmacological Profile & Selectivity

| Target / Assay | Activity Profile | Reference Value |

| V1a Receptor | Potent Agonist | EC50 = 280 nM (Rabbit epididymis) |

| V2 Receptor | Negligible Activity | No antidiuretic response observed |

| Oxytocin Receptor | Negligible Activity | Greatly reduced uterotonic activity |

| Factor VIII Release | Partial Agonist | High potency, lower Emax vs V2 agonists |

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when working with [Phe²,Orn⁸]-Oxytocin, protocols must inherently control for peptide adsorption, proteolytic degradation, and receptor desensitization.

Protocol 1: In Vitro V1a Receptor Functional Assay (Intracellular Ca²⁺ Mobilization)

Causality & Trustworthiness: GPCRs coupled to Gq/11 mobilize intracellular calcium. Measuring this transient spike requires a fluorescent calcium indicator (e.g., Fluo-4 AM). To make this system self-validating, Probenecid must be included to block organic anion transporters, preventing the cells from prematurely extruding the dye and causing false-negative fluorescence decay.

-

Cell Preparation: Seed V1aR-expressing CHO cells at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

-

Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 100 µL of Fluo-4 AM (2 µM) supplemented with 2.5 mM Probenecid to prevent dye leakage. Incubate in the dark for 45 minutes at 37°C.

-

Data Acquisition: Establish a 10-second baseline fluorescence (Ex 488 nm / Em 525 nm). Inject 50 µL of the peptide dilutions and record the kinetic fluorescence response for 60 seconds.

-

Validation: Normalize data to a maximum response generated by a saturating concentration of endogenous AVP (1 µM) to ensure the receptor population is fully functional.

Protocol 2: Proteolytic Stability Assessment via RP-HPLC

Causality & Trustworthiness: Peptides are highly susceptible to plasma peptidases. To accurately calculate the degradation half-life, the enzymatic reaction must be quenched instantaneously. Using Trifluoroacetic acid (TFA) not only drops the pH below the operational range of most proteases but also precipitates large plasma proteins that would otherwise foul the HPLC column.

-

Incubation: Spike [Phe²,Orn⁸]-Oxytocin into 500 µL of fresh human or rat plasma to a final concentration of 100 µM. Incubate at 37°C with gentle agitation.

-

Quenching: At predetermined time points (t = 0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and immediately mix with 50 µL of ice-cold 1% TFA in Acetonitrile.

-

Extraction: Centrifuge the quenched samples at 12,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

-

RP-HPLC Analysis: Inject 20 µL of the supernatant onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Elute using a linear gradient of 10-60% Acetonitrile (with 0.1% TFA) over 20 minutes. Monitor absorbance at 214 nm (peptide bond absorption).

-

Validation: The t=0 sample must yield >95% peak area recovery compared to a peptide standard spiked into buffer, validating that the extraction efficiency is near absolute.

Figure 2: Step-by-step workflow for evaluating the proteolytic stability of [Phe2,Orn8]-Oxytocin.

References

-

[2] Title: [Phe2,Orn8]-Oxytocin Peptide Data Sheet | Source: Elabscience | URL: [Link]

-

[3] Title: Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep | Source: European Journal of Pharmacology (PubMed) | URL:[Link]

-

[4] Title: Baroreflex buffering of pressor response to vasopressin is mediated by V1, not V2, receptors in conscious rats | Source: American Journal of Physiology-Regulatory, Integrative and Comparative Physiology | URL:[Link]

-

[1] Title: New, Potent, Selective, and Short-Acting Peptidic V1a Receptor Agonists | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Phe2,Orn8]-Oxytocin - Elabscience® [elabscience.com]

- 3. Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baroreflex buffering of pressor response to vasopressin is mediated by V1, not V2, receptors in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Receptor Selectivity Profile of Oxytocin Analogs: A Case Study of [Phe(2),Orn(8)]-Oxytocin for the Oxytocin and Vasopressin V1a Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of selective ligands for the oxytocin receptor (OTR) over the highly homologous vasopressin V1a receptor (V1aR) represents a significant challenge in modern pharmacology. The structural similarity between these two G-protein coupled receptors, and their endogenous ligands, oxytocin (OT) and arginine vasopressin (AVP), often leads to cross-reactivity, complicating the development of targeted therapeutics. This guide provides a comprehensive framework for determining the receptor selectivity profile of novel oxytocin analogs, using [Phe(2),Orn(8)]-oxytocin as a case study. We will delve into the underlying principles and provide detailed, field-proven protocols for assessing binding affinity and functional potency. By understanding the causality behind these experimental choices, researchers can generate robust and reliable data to drive informed decisions in drug discovery and development.

The Intricate Relationship Between OTR and V1aR: A Challenge for Selective Targeting

The oxytocin and vasopressin systems are central to a wide array of physiological and behavioral processes, from social bonding and parturition to blood pressure regulation and memory.[1] Both OT and AVP are nonapeptides, differing by only two amino acids, and their receptors, OTR and V1aR, are Class A G-protein coupled receptors (GPCRs) with significant sequence homology.[2] This close evolutionary relationship is the crux of the selectivity challenge; ligands designed for one receptor often exhibit affinity for the other.[3]

Both OTR and V1aR primarily couple to Gαq/11 proteins.[4] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium signaling cascade, along with the activation of protein kinase C (PKC) by DAG, leads to a multitude of cellular responses. Furthermore, GPCR activation can also trigger downstream signaling through β-arrestin pathways and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK).[5]

Given the overlapping signaling pathways, achieving receptor selectivity is paramount for developing therapeutics with minimized off-target effects. A truly selective ligand allows for the precise modulation of a specific physiological pathway, which is critical for both therapeutic efficacy and safety.

The Subject of Our Investigation: [Phe(2),Orn(8)]-Oxytocin

[Phe(2),Orn(8)]-oxytocin is a synthetic analog of oxytocin with the chemical formula C42H65N13O11S2.[6] It has been described as a potent vasopressor (V1) agonist with minimal antidiuretic (V2) activity, suggesting a preference for the V1a receptor over the V2 receptor.[2][7] One study reported an EC50 of 280 nM for inducing contractility in rabbit epididymis, a response mediated by the V1a receptor.[8][9] However, to fully understand its therapeutic potential and off-target effects, a comprehensive selectivity profile that includes its activity at the oxytocin receptor is essential. This guide will outline the necessary steps to quantitatively determine the binding affinity and functional potency of [Phe(2),Orn(8)]-oxytocin at both OTR and V1aR.

A Step-by-Step Guide to Determining Receptor Selectivity

To construct a complete selectivity profile, two key pharmacological parameters must be determined:

-

Binding Affinity (Ki): This measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

-

Functional Potency (EC50/IC50): This measures the concentration of a ligand required to elicit a half-maximal response (EC50 for agonists) or to inhibit a response by half (IC50 for antagonists).

The following sections provide detailed protocols for robustly determining these parameters.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a receptor.[10] The principle is based on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing either human OTR or V1aR.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]-Oxytocin for OTR or [3H]-Arginine Vasopressin for V1aR). The concentration should be close to the Kd of the radioligand for its respective receptor to ensure adequate signal-to-noise ratio.

-

Add increasing concentrations of the unlabeled test compound, [Phe(2),Orn(8)]-oxytocin.

-

To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled standard ligand (e.g., unlabeled oxytocin or AVP).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Assessing Potency and Efficacy

Functional assays are crucial to determine whether the test compound acts as an agonist, antagonist, or has no effect on receptor signaling.

This assay directly measures the increase in intracellular calcium following the activation of Gαq-coupled receptors like OTR and V1aR.[11]

Protocol: FLIPR-Based Calcium Mobilization Assay

-

Cell Culture:

-

Plate HEK293 cells stably expressing either OTR or V1aR in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Assay Execution:

-

Prepare a plate with varying concentrations of [Phe(2),Orn(8)]-oxytocin.

-

Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

The FLIPR will measure the baseline fluorescence, then add the test compound to the cells and continue to measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

-

This assay measures the phosphorylation of ERK, a downstream event in the GPCR signaling cascade.[5] It can provide a more integrated measure of cellular signaling.

Protocol: In-Cell Western Assay for p-ERK

-

Cell Culture and Stimulation:

-

Plate HEK293 cells expressing OTR or V1aR in a 96-well plate.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of [Phe(2),Orn(8)]-oxytocin for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Remove the stimulation medium and fix the cells with 4% paraformaldehyde.

-

Wash the cells and then permeabilize them with a buffer containing a mild detergent (e.g., 0.1% Triton X-100).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat dry milk).

-

Incubate the cells with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the cells and then incubate with a secondary antibody conjugated to a near-infrared fluorophore.

-

For normalization, simultaneously stain for total ERK or a housekeeping protein with an antibody labeled with a different colored fluorophore.

-

-

Detection and Analysis:

-

Scan the plate using a near-infrared imaging system.

-

Quantify the fluorescence intensity for both p-ERK and the normalization protein.

-

Calculate the ratio of p-ERK to total ERK.

-

Plot this ratio against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

Interpreting the Data: A Comparative Look at Endogenous Ligands

A complete selectivity profile requires comparing the affinity (Ki) and potency (EC50) of the test compound at both receptors. To illustrate what a complete dataset looks like, the table below presents typical binding affinities for the endogenous ligands, oxytocin and arginine vasopressin, at their respective receptors. A ligand is generally considered "selective" if it displays at least a 100-fold difference in binding affinity for one receptor over the other.

Table 1: Comparative Selectivity Profile of Endogenous Ligands

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (V1aR Ki / OTR Ki) |

| Oxytocin | OTR | ~0.75 - 4.28[10] | ~5.47 | \multirow{2}{}{~115 - 660 fold more selective for OTR} |

| V1aR | ~495[10] | >1000 | ||

| Arginine Vasopressin (AVP) | OTR | ~2.99 - 36.1[10] | ~1190 | \multirow{2}{}{~0.13 - 0.23 fold (i.e., more selective for V1aR)} |

| V1aR | ~4.70[10] | ~10-50 |

Note: The values presented are approximate and can vary depending on the experimental conditions and tissue/cell type used.

For [Phe(2),Orn(8)]-oxytocin, the goal would be to populate a similar table with experimentally determined Ki and EC50 values at both OTR and V1aR. Based on existing literature, it is expected to show a significantly lower Ki and EC50 at V1aR compared to OTR, confirming its V1a agonist profile. The magnitude of this difference will quantitatively define its selectivity.

Conclusion: From Data to Drug Development

A thorough understanding of a compound's receptor selectivity profile is non-negotiable in modern drug development. The methodologies outlined in this guide provide a robust framework for obtaining the critical data needed to assess the selectivity of oxytocin analogs like [Phe(2),Orn(8)]-oxytocin for the oxytocin and vasopressin V1a receptors. By meticulously determining binding affinities and functional potencies, researchers can build a comprehensive picture of a compound's pharmacological activity. This, in turn, enables the rational design of more selective and effective therapeutics, ultimately leading to safer and more targeted treatments for a host of human conditions.

References

-

Aapptec. [Phe2, Orn8]-Oxytocin; CAS 2480-41-3. Aapptec Peptides. Accessed March 27, 2026. [Link]

-

Busnelli, M., Kleinau, G., Muttenthaler, M., et al. (2018). Subtle modifications to oxytocin produce ligands that retain potency and improved selectivity across species. Journal of Medicinal Chemistry, 61(15), 6584-6597. [Link]

-

Real-Gene Labs. [Phe2, Orn8]-Oxytocin. Accessed March 27, 2026. [Link]

-

He, X., Su, F., Taccone, F. S., et al. (2016). A Selective V Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock*. Critical Care Medicine, 44(1), 23-31. [Link]

- Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological reviews, 81(2), 629-683.

-

Kim, S. H., Park, K. H., Kim, Y. H., et al. (2001). Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells. Journal of Pharmacology and Experimental Therapeutics, 297(2), 598-604. [Link]

-

Shukla, A. K., Violin, J. D., Whalen, E. J., & Lefkowitz, R. J. (2008). GPCR-stimulated ERK phosphorylation: transactivation of the EGF receptor or β-arrestin-dependent activation?. Trends in pharmacological sciences, 29(1), 1-4. [Link]

-

Taylor, J. H., McCann, K. E., Ross, A. P., & Albers, H. E. (2020). Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains. Journal of neuroendocrinology, 32(7), e12882. [Link]

-

Taylor, J. H., McCann, K. E., Ross, A. P., & Albers, H. E. (2020). Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains. Journal of neuroendocrinology, 32(7), e12882. [Link]

-

Taylor, J. H., McCann, K. E., Ross, A. P., & Albers, H. E. (2020). Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains. PubMed, 32(7). [Link]

-

Conrad, K. P., & Gellai, M. (2011). Selective blockade of oxytocin and vasopressin V(1a) receptors in anaesthetised rats: evidence that activation of oxytocin receptors rather than V(1a) receptors increases sodium excretion. Nephron. Physiology, 117(3), p21-p26. [Link]

-

Taylor, J. H., McCann, K. E., Ross, A. P., & Albers, H. E. (2020). Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in Syrian hamster brains. bioRxiv. [Link]

-

Busnelli, M., & Chini, B. (2017). Selective and potent agonists and antagonists for investigating the role of mouse oxytocin receptors. British journal of pharmacology, 174(12), 1731-1746. [Link]

-

Manning, M., Misicka, A., Olma, A., et al. (2012). Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. Journal of neuroendocrinology, 24(4), 609-628. [Link]

-

Arletti, R., Benelli, A., & Bertolini, A. (1999). The oxytocin antagonist d(CH2)5Tyr(Me)2-Orn8-vasotocin reduces non-contact penile erections in male rats. Neuroscience letters, 265(3), 171-174. [Link]

-

Creative Diagnostics. Oxytocin Signaling Pathway. Accessed March 27, 2026. [Link]

-

Barberis, C., & Tribollet, E. (1996). Vasopressin and oxytocin receptors in the central nervous system. Critical reviews in neurobiology, 10(1), 119-154. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]

- 5. realgenelabs.com [realgenelabs.com]

- 6. (PHE2,ORN8)-OXYTOCIN | 2480-41-3 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Selective blockade of oxytocin and vasopressin V(1a) receptors in anaesthetised rats: evidence that activation of oxytocin receptors rather than V(1a) receptors increases sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and half-life of Oxytocin, phe(2)-orn(8)- in vivo

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Half-Life of[Phe2,Orn8]oxytocin

Executive Summary

Oxytocin, phe(2)-orn(8)- (commonly referred to as [Phe2,Orn8]oxytocin ) is a synthetic, cyclic nonapeptide engineered to overcome the pharmacokinetic limitations of endogenous neurohypophyseal hormones. By introducing specific amino acid substitutions, researchers have developed a highly selective V1a vasopressin receptor agonist with negligible V2 (antidiuretic) or oxytocic activity[1][2]. This whitepaper explores the rational structural design, in vivo pharmacokinetic (PK) profile, and pharmacodynamic (PD) selectivity of [Phe2,Orn8]oxytocin, providing validated, self-correcting experimental methodologies for its evaluation.

Structural Pharmacology & Rational Design

The endogenous half-lives of native oxytocin and arginine vasopressin (AVP) are notoriously short—typically 1–5 minutes and 10–20 minutes, respectively. This rapid clearance is driven by enzymatic degradation via circulating oxytocinases (cystyl aminopeptidases) and rapid hepatic/renal filtration.

The molecular architecture of [Phe2,Orn8]oxytocin introduces two critical substitutions designed to manipulate both receptor affinity and enzymatic resistance:

-

Phe2 for Tyr2: In native oxytocin and AVP, the parahydroxyl group of Tyrosine at position 2 acts as a primary recognition site for aminopeptidases. Replacing Tyrosine with Phenylalanine removes this hydroxyl group. This steric and electronic modification prevents rapid N-terminal cleavage, significantly extending the peptide's resistance to enzymatic degradation in systemic circulation[3].

-

Orn8 for Leu8 (Oxytocin) / Arg8 (AVP): The introduction of Ornithine—a non-proteinogenic basic amino acid with a shorter aliphatic side chain than Arginine—at position 8 alters the molecule's isoelectric point and conformational flexibility. This substitution effectively abolishes V2 receptor affinity (minimizing unwanted antidiuretic effects) while locking the peptide into a conformation that is highly specific for the V1a receptor[1][2].

Mechanism of receptor selectivity and enzymatic resistance of[Phe2,Orn8]oxytocin.

Pharmacokinetics (PK) & In Vivo Half-Life

The PK profile of [Phe2,Orn8]oxytocin in vivo is defined by a significantly prolonged half-life and reduced clearance compared to native neurohypophyseal hormones[3].

-

In Vivo Half-Life ( t1/2 ): While native AVP is cleared within 20 minutes, the structural resistance of [Phe2,Orn8]oxytocin to cystyl aminopeptidases extends its in vivo half-life. Selective V1 agonists of this structural class exhibit extended half-lives ranging from 30 to over 50 minutes. This allows for sustained vascular and smooth muscle activity without the requirement for continuous high-dose intravenous infusions[3].

-

Clearance ( Cl ): The modified C-terminal tail (Orn8) reduces the rate of renal filtration and post-proline enzymatic cleavage, lowering the overall systemic clearance rate.

-

Volume of Distribution ( Vd ): As a highly hydrophilic peptide,[Phe2,Orn8]oxytocin distributes primarily within the extracellular fluid compartment. It exhibits limited blood-brain barrier (BBB) penetration, restricting its potent pharmacological effects to peripheral V1a receptors.

Pharmacodynamics & Receptor Selectivity

[Phe2,Orn8]oxytocin is an exceptionally potent and selective V1a receptor agonist, making it a critical tool for isolating V1-mediated physiological responses from V2-mediated effects.

-

Vascular & Smooth Muscle Contractility: The peptide induces sustained contractility in targeted smooth muscle tissues (e.g., rabbit epididymis) with a highly specific EC50 value of 280 nM[1].

-

Baroreflex Modulation: In conscious rat models, [Phe2,Orn8]oxytocin has been utilized to conclusively demonstrate that the reflex buffering of the pressor response to vasopressin is mediated exclusively by V1 receptors, independent of V2 receptors[2][4].

-

Coagulation Factors: In vivo studies in sheep have demonstrated that [Phe2,Orn8]oxytocin displays high antihaemophilic (Factor VIII) and fibrinolytic potencies, though it does not reach the maximal response ceiling elicited by V2-specific agonists[5].

Experimental Methodologies: In Vivo PK Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the gold-standard workflow for evaluating the PK of[Phe2,Orn8]oxytocin in a rodent model.

Causality of Design: Stress induces the release of endogenous AVP and oxytocin, which competitively bind to target receptors and confound LC-MS/MS baselines. Therefore, a dual-catheterization approach is strictly required to allow stress-free dosing and sampling.

Protocol: Intravenous PK Evaluation in Sprague-Dawley Rats

-

Animal Preparation: Surgically implant indwelling polyurethane catheters into the right jugular vein (for compound administration) and the left carotid artery (for serial blood sampling) of adult Sprague-Dawley rats. Allow a minimum 48-hour recovery period to normalize baseline hemodynamics.

-

Administration: Administer [Phe2,Orn8]oxytocin as a single intravenous bolus (e.g., 10 µg/kg) via the jugular catheter. Immediately flush the line with 0.2 mL of heparinized saline to ensure complete dose delivery.

-

Serial Sampling: Withdraw 200 µL blood samples from the carotid artery at predefined intervals: 0 (pre-dose baseline), 5, 15, 30, 60, 90, and 120 minutes post-dose.

-

Self-Validating Step: Immediately transfer the blood into pre-chilled EDTA tubes containing 500 KIU/mL Aprotinin (a serine protease inhibitor). This halts ex vivo peptide degradation, ensuring the measured concentration accurately reflects in vivo circulation.

-

-

Plasma Extraction: Centrifuge samples at 4°C (3000 × g for 10 mins). Extract the peptide from the plasma using Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) to remove interfering plasma proteins and concentrate the analyte.

-

Quantification: Analyze the eluate via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Spike samples with an isotopically labeled analogue (e.g., [13C, 15N]-AVP) as an internal standard to continuously validate extraction efficiency and matrix effects.

-

Data Analysis: Calculate PK parameters ( t1/2 , Cl , Vd , AUC0−∞ ) utilizing non-compartmental analysis (NCA) software.

Standardized experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Data Summary

The following table synthesizes the comparative pharmacokinetic and pharmacodynamic parameters of[Phe2,Orn8]oxytocin against endogenous neurohypophyseal hormones.

| Parameter | Endogenous Oxytocin | Endogenous AVP | [Phe2,Orn8]oxytocin |

| Primary Receptor Target | OXTR | V1a, V1b, V2 | V1a (Highly Selective) |

| In Vivo Half-Life ( t1/2 ) | 1 – 5 mins | 10 – 20 mins | > 30 – 50 mins |

| Enzymatic Resistance | Low (Rapid Cleavage) | Low to Moderate | High (Steric Hindrance) |

| EC50 (Smooth Muscle) | N/A | N/A | 280 nM |

| Antidiuretic Activity (V2) | Negligible | High | Negligible |

| Systemic Clearance Rate | High | Moderate | Low |

References

-

Role of Vasopressin Deficiency in the Vasodilation of Septic Shock. Circulation (AHA Journals). URL:[Link]

-

Baroreflex buffering of pressor response to vasopressin is mediated by V1, not V2, receptors in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. URL:[Link]

-

Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep. PubMed (National Institutes of Health). URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Baroreflex buffering of pressor response to vasopressin is mediated by V1, not V2, receptors in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effects of neurohypophyseal hormone analogues on blood clotting factor VIII and fibrinolytic activity in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The V1a Receptor Agonist Phe(2)-Orn(8)-Oxytocin: A Technical Guide to its Physiological Effects on Neurohypophysial Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physiological effects of the synthetic oxytocin analog, Phe(2)-Orn(8)-Oxytocin, on the neurohypophysial pathways. Synthesizing available preclinical data, this document details the compound's mechanism of action as a potent and selective vasopressin V1a receptor agonist, its impact on the electrical activity of hypothalamic neurons, and its modulatory role in neurohormone release. Detailed experimental protocols and data presentation are included to equip researchers and drug development professionals with the necessary knowledge to investigate and leverage the properties of this compound in the context of neurohypophysial function.

Introduction: The Neurohypophysial System and the Significance of Receptor Selectivity

The neurohypophysial system, composed of the magnocellular neurons of the supraoptic (SON) and paraventricular (PVN) nuclei of the hypothalamus and their projections to the posterior pituitary, is a critical regulator of physiological homeostasis and social behaviors.[1][2] These neurons synthesize and release the neuropeptides oxytocin (OT) and arginine vasopressin (AVP), which act both as hormones in the periphery and as neuromodulators within the central nervous system.[3][4] The distinct but often overlapping functions of OT and AVP are mediated by their respective receptors: the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2).[3][5]

Given the structural similarity between OT and AVP and the potential for cross-reactivity at their receptors, the development and characterization of receptor-selective ligands are paramount for dissecting their specific physiological roles.[3][6] Phe(2)-Orn(8)-Oxytocin, also referred to as [Phe2,Orn8]-Vasotocin, has emerged as a valuable pharmacological tool due to its high selectivity as a vasopressin V1a receptor agonist.[7][8] This guide focuses on the physiological ramifications of this selectivity within the neurohypophysial pathways.

Molecular Profile and Receptor Interaction of Phe(2)-Orn(8)-Oxytocin

Phe(2)-Orn(8)-Oxytocin is a synthetic analog of oxytocin with the chemical formula C42H65N13O11S2.[9] Its defining characteristic is its potent agonism at the vasopressin V1a receptor, with significantly less activity at V2 and oxytocin receptors.[7] This selectivity allows for the targeted investigation of V1a receptor-mediated pathways, avoiding the confounding effects of V2 receptor-mediated antidiuresis or OTR-mediated social and reproductive functions.[5][7]

The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[10][11] This initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[10] These second messengers subsequently trigger the release of intracellular calcium stores, a key event in neuronal excitation and smooth muscle contraction.[10][12]

Physiological Effects on Neurohypophysial Neurons

The targeted activation of V1a receptors by Phe(2)-Orn(8)-Oxytocin has profound effects on the electrical activity of magnocellular neurons within the SON and PVN.

Excitatory Action on Supraoptic Nucleus (SON) Neurons

Studies utilizing selective V1a receptor agonists have demonstrated an excitatory effect on neurons of the supraoptic nucleus. Activation of V1a receptors in isolated rat SON neurons induces a rise in intracellular calcium concentration ([Ca2+]i).[13] This calcium influx is a hallmark of neuronal activation and is consistent with the known signaling pathway of V1a receptors. While direct application of Phe(2)-Orn(8)-Oxytocin on SON neurons has not been extensively reported, its function as a potent V1a agonist strongly suggests it would elicit a similar excitatory response.

Modulation of Neuronal Firing Patterns

Endogenous vasopressin, acting on V1 receptors within the SON, has been shown to modulate the firing patterns of vasopressin-producing neurons. Specifically, local administration of vasopressin can inhibit the firing rate of these neurons, suggesting an autoinhibitory feedback loop.[14] Conversely, blockade of V1 receptors increases the duration of activity periods in vasopressin neurons.[14] The application of a selective V1a agonist like Phe(2)-Orn(8)-Oxytocin would be expected to mimic the effects of endogenous vasopressin in this feedback mechanism, potentially leading to an initial excitation followed by a modulatory inhibition of firing. It is noteworthy that these effects appear to be specific to vasopressin neurons, with little to no alteration in the activity of oxytocin neurons observed upon V1 receptor manipulation.[14]

Impact on Neurohormone Release

The modulation of neuronal activity within the SON and PVN by Phe(2)-Orn(8)-Oxytocin has direct consequences for the release of oxytocin and vasopressin, both within the hypothalamus and into the systemic circulation from the posterior pituitary.

Autoregulation of Vasopressin Release

There is evidence for a positive feedback mechanism where vasopressin facilitates its own release within the supraoptic nucleus.[15] This process is receptor-mediated, and the administration of a V1/V2 receptor antagonist attenuates the increase in vasopressin release during osmotic stimulation.[15] As a potent V1a agonist, Phe(2)-Orn(8)-Oxytocin is hypothesized to enhance this positive feedback loop, leading to an amplification of local vasopressin release within the SON.

The following diagram illustrates the proposed signaling pathway for V1a receptor-mediated effects of Phe(2)-Orn(8)-Oxytocin on a neurohypophysial vasopressin neuron.

V1a Receptor Signaling Cascade

Experimental Methodologies

The investigation of the physiological effects of Phe(2)-Orn(8)-Oxytocin on neurohypophysial pathways employs a range of sophisticated techniques. The following provides an overview of key experimental protocols.

In Vitro Slice Electrophysiology

This technique allows for the direct measurement of the effects of Phe(2)-Orn(8)-Oxytocin on the electrical properties of individual neurons within the SON and PVN.

Protocol:

-

Slice Preparation:

-

Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[16][17]

-

Rapidly dissect the brain and prepare 250-300 µm thick coronal slices containing the hypothalamus using a vibratome.[16][18]

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.[16]

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.[19]

-

Identify magnocellular neurons in the SON or PVN using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish whole-cell patch-clamp recordings from identified neurons.[20]

-

Record baseline neuronal activity (resting membrane potential, firing rate).

-

Bath-apply Phe(2)-Orn(8)-Oxytocin at a concentration range of 10 nM to 1 µM and record changes in neuronal activity.

-

To confirm V1a receptor mediation, co-apply a selective V1a receptor antagonist.

-

The following diagram outlines the experimental workflow for in vitro slice electrophysiology.

In Vitro Electrophysiology Workflow

In Vivo Microdialysis

This technique enables the measurement of endogenous oxytocin and vasopressin release within the SON or from the posterior pituitary in a conscious, freely moving animal in response to the administration of Phe(2)-Orn(8)-Oxytocin.[21]

Protocol:

-

Probe Implantation:

-

Microdialysis and Sample Collection:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).[21]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Administer Phe(2)-Orn(8)-Oxytocin systemically (e.g., intraperitoneally) or directly into the brain region of interest via retrodialysis.

-

Continue collecting dialysate samples to measure changes in neuropeptide concentrations.

-

-

Analysis:

-

Quantify oxytocin and vasopressin levels in the dialysate samples using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Receptor Autoradiography

This method is used to visualize and quantify the binding of Phe(2)-Orn(8)-Oxytocin to V1a receptors in the hypothalamus.

Protocol:

-

Tissue Preparation:

-

Prepare frozen, slide-mounted brain sections containing the SON and PVN.

-

-

Incubation:

-

Incubate the sections with a radiolabeled form of Phe(2)-Orn(8)-Oxytocin or a selective V1a receptor radioligand in the presence of unlabeled Phe(2)-Orn(8)-Oxytocin for competition binding assays.

-

-

Detection and Analysis:

-

Expose the labeled sections to X-ray film or a phosphor imaging screen.

-

Quantify the density of binding sites in the SON and PVN using densitometry.

-

Data Summary

The following table summarizes the expected physiological effects of Phe(2)-Orn(8)-Oxytocin on neurohypophysial pathways based on its known mechanism of action as a selective V1a receptor agonist.

| Parameter | Effect of Phe(2)-Orn(8)-Oxytocin | Mediating Receptor | Supporting Evidence |

| SON/PVN Neuronal Activity | Increased Firing Rate | V1a | Inferred from V1a agonist-induced Ca2+ influx in SON neurons.[13] |

| Intracellular Calcium ([Ca2+]i) | Increased | V1a | Direct evidence from studies with selective V1a agonists on SON neurons.[13] |

| Local Vasopressin Release (SON) | Increased | V1a | Inferred from the positive feedback role of vasopressin on its own release.[15] |

| Systemic Vasopressin Release | Likely Increased | V1a | Consequence of increased neuronal firing in the SON and PVN. |

| Systemic Oxytocin Release | Minimal to No Effect | (Lack of OTR agonism) | Inferred from receptor selectivity and V1 antagonist studies showing no effect on OT neurons.[14] |

Conclusion and Future Directions

Phe(2)-Orn(8)-Oxytocin is a powerful tool for the selective investigation of V1a receptor-mediated processes within the neurohypophysial system. Its ability to activate V1a receptors without significantly engaging OTR or V2 receptors allows for a nuanced dissection of the roles of vasopressin in modulating neuronal activity and hormone release. The primary physiological effect of Phe(2)-Orn(8)-Oxytocin on neurohypophysial pathways is an excitatory action on vasopressin-producing magnocellular neurons, leading to an increase in their firing rate and a subsequent potentiation of local and systemic vasopressin release.

Future research should focus on direct electrophysiological recordings of SON and PVN neurons during the application of Phe(2)-Orn(8)-Oxytocin to confirm its excitatory effects. Furthermore, in vivo microdialysis studies are needed to directly measure the impact of this compound on the release of both oxytocin and vasopressin. A comprehensive understanding of the effects of Phe(2)-Orn(8)-Oxytocin will not only advance our fundamental knowledge of neurohypophysial physiology but also inform the development of novel therapeutics targeting the vasopressin system for a range of neurological and psychiatric disorders.

References

- Gouzenes, L., et al. (1998). Autoinhibition of supraoptic nucleus vasopressin neurons in vivo: a combined retrodialysis/electrophysiological study in rats. The Journal of Neuroscience, 18(5), 1845-1853.

- Insel, T. R., et al. (2006).

- Liberzon, I., & Young, E. A. (1997). Oxytocin binding sites in rat limbic and hypothalamic structures: site-specific modulation by adrenal and gonadal steroids. Psychoneuroendocrinology, 22(6), 447-459.

- Dayanithi, G., et al. (1999). V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. The Journal of Physiology, 517(Pt 2), 529-540.

- Wotjak, C. T., et al. (1996). Vasopressin facilitates its own release within the rat supraoptic nucleus in vivo. Neuroscience, 73(3), 855-862.

- Burnier, M., & Brunner, H. R. (2005). Vasopressin antagonism: A future treatment option in heart failure. European Heart Journal, 26(6), 537-539.

-

Aapptec. [Phe2, Orn8]-Oxytocin; CAS 2480-41-3. Retrieved from [Link]

-

Patsnap Synapse. What are AVPR1A agonists and how do they work? Retrieved from [Link]

-

In vivo Brain Microdialysis. (2024). Retrieved from [Link]

- Egashira, N., et al. (2020). Critical Role of V1a Vasopressin Receptor in Murine parturition. Biology of Reproduction, 102(4), 868-877.

- Yoshimura, R., et al. (1993). Localization of oxytocin receptor messenger ribonucleic acid in the rat brain. Endocrinology, 133(3), 1239-1246.

- Lolait, S. J., et al. (2021). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. International Journal of Molecular Sciences, 22(16), 8789.

- Lee, H. J., & MacFarlane, J. K. (2019). Vasopressin and Vasopressin Receptor Antagonists. Kidney Medicine, 1(1), 40-49.

- Armstrong, W. E. (1998). Electrophysiological distinctions between oxytocin and vasopressin neurons in the supraoptic nucleus. Advances in Experimental Medicine and Biology, 449, 65-74.

- Tribollet, E., et al. (1989). Oxytocin and vasopressin binding sites in the hypothalamus of the rat: histoautoradiographic detection. Brain Research, 498(1), 129-140.

-

Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. Retrieved from [Link]

- Baracz, S. J., et al. (2021). Role of Oxytocin and Vasopressin in Neuropsychiatric Disorders: Therapeutic Potential of Agonists and Antagonists. International Journal of Molecular Sciences, 22(22), 12207.

-

Precisionary Instruments. (2025, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Vasopressin and oxytocin receptors. Retrieved from [Link]

-

Experimental Procedure — Slice Electrophysiology 1.0 documentation. Retrieved from [Link]

- Duque-Wilckens, N., et al. (2025). Oxytocin neurons in the anterior and posterior paraventricular nucleus have distinct behavioral functions and electrophysiologic. bioRxiv.

-

PubChem. (Phe2,Orn8)-oxytocin. Retrieved from [Link]

- Hrabovszky, E., et al. (2002). Vasopressin Receptors Colocalize with Vasopressin in the Magnocellular Neurons of the Rat Supraoptic Nucleus and Are Modulated by Water Balance. Endocrinology, 143(2), 646-655.

- Armstrong, W. E., et al. (2016). Electrophysiological properties of identified oxytocin and vasopressin neurones. Journal of Neuroendocrinology, 28(11).

- Gutkowska, J., & Jankowski, M. (2021). Complementary Role of Oxytocin and Vasopressin in Cardiovascular Regulation. International Journal of Molecular Sciences, 22(21), 11487.

-

protocols.io. (2025, April 10). Ex Vivo Electrophysiology V2. Retrieved from [Link]

-

Taylor & Francis. Supraoptic nucleus – Knowledge and References. Retrieved from [Link]

- Duque-Wilckens, N., et al. (2025). Oxytocin neurons in the anterior and posterior paraventricular nucleus have distinct behavioral functions and electrophysiological profiles. bioRxiv.

- Steinman, M. Q., et al. (2025). Oxytocin neurons in the anterior and posterior paraventricular nucleus have distinct behavioral functions and electrophysiological profiles. bioRxiv.

- Wang, Y., et al. (2025). The Role of Oxytocin Neurons in the Paraventricular Nucleus in Chronic-Sleep-Deprivation-Mediated Abnormal Cardiovascular Responses. International Journal of Molecular Sciences, 26(7), 3593.

- Feifel, D., et al. (2016). Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumbens dopamine release in rats. Psychopharmacology, 233(15-16), 2865-2875.

- Gimpl, G., & Fahrenholz, F. (2001). The oxytocin receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629-683.

- Investigation of metal modulation of oxytocin structure receptor-mediated signaling. (2021). Dalton Transactions, 50(31), 10731-10741.

- Son, S., et al. (2023). Oxytocin neurons in the paraventricular nucleus of the hypothalamus circuit-dependently regulates social behavior, which malfunctions in BTBR mouse model of autism. Research Square.

- The Role of Oxytocin Receptor Activation in the Nucleus Accumbens on Dopamine Release. (2020). University of Memphis Digital Commons.

- Japundžić-Žigon, N. (2022). The Paraventricular Nucleus of the Hypothalamus in Control of Blood Pressure and Blood Pressure Variability. Frontiers in Neuroscience, 16, 869119.

- Bethlehem, R. A. I., et al. (2013). Oxytocin, brain physiology, and functional connectivity: A review of intranasal oxytocin fMRI studies. Psychoneuroendocrinology, 38(7), 962-974.

- Miranda-Cardenas, Y., et al. (2006). Oxytocin and electrical stimulation of the paraventricular hypothalamic nucleus produce antinociceptive effects that are reversed by an oxytocin antagonist. Pain, 122(1-2), 182-189.

Sources

- 1. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 2. Frontiers | The Paraventricular Nucleus of the Hypothalamus in Control of Blood Pressure and Blood Pressure Variability [frontiersin.org]

- 3. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Vasopressin-Receptor Antagonists in Heart Failure [jstage.jst.go.jp]

- 8. Electrophysiological distinctions between oxytocin and vasopressin neurons in the supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological studies of oxytocin neurons in organotypic slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Release of vasopressin from supraoptic neurons within the median eminence in vivo. A combined microdialysis and push-pull perfusion study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Autoinhibition of supraoptic nucleus vasopressin neurons in vivo: a combined retrodialysis/electrophysiological study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vasopressin facilitates its own release within the rat supraoptic nucleus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. precisionary.com [precisionary.com]

- 17. protocols.io [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 21. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

Engineering Central Nervous System Access: Blood-Brain Barrier Permeability of Oxytocin and [Phe2,Orn8]-Oxytocin Analogs

As the neuropharmacology landscape evolves, the therapeutic potential of neurohypophysial hormones continues to expand beyond traditional obstetric and cardiovascular applications. Oxytocin (OT) and its synthetic analogs—specifically [Phe2,Orn8]oxytocin—exhibit profound physiological effects. While [Phe2,Orn8]oxytocin is a highly selective vasopressin V1a receptor agonist with an EC50 of 280 nM[1], renowned for its potent pressor activity and utility in mapping autonomic cardiovascular reflexes[2], its translation into central nervous system (CNS) therapeutics is severely bottlenecked by the Blood-Brain Barrier (BBB).

As a Senior Application Scientist in peptide drug development, I approach the BBB not merely as a physical wall, but as a dynamic, metabolic interface. This technical guide dissects the physicochemical barriers limiting nonapeptide transport, evaluates structural modifications like lipidation, and establishes robust, self-validating experimental protocols for quantifying the BBB permeability of these analogs.

The Physicochemical Bottleneck: Why Nonapeptides Fail

The failure of native OT and [Phe2,Orn8]oxytocin to penetrate the CNS is rooted in three interconnected physiological defense mechanisms:

-

Size and Polarity Exclusion: The tight junctions of the neurovascular unit restrict paracellular transport to molecules smaller than 400–500 Da with an optimal lipophilicity (LogP) of 2 to 3[3]. Nonapeptides like [Phe2,Orn8]oxytocin have a molecular weight of ~1000 Da and are highly hydrophilic, effectively eliminating passive diffusion.

-

The Metabolic Sink: The BBB is heavily fortified with aminopeptidases and endopeptidases. When unmodified peptides reach the luminal surface of brain microvascular endothelial cells (BMECs), they are rapidly cleaved. This enzymatic degradation restricts the plasma half-life of native oxytocin to a mere 3–5 minutes[4].

-

Active Efflux: Peptides that manage to partition into the endothelial membrane are frequently recognized by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), and are actively extruded back into the systemic circulation.

Engineering Permeability: The Causality of Lipidation

To bypass these limitations, peptide engineers employ structural modifications. A leading strategy is lipidation —the conjugation of fatty acid chains (e.g., palmitoyl groups) to specific amino acid residues.

The Mechanistic Causality: Conjugating palmitoyl groups to the Cys1 and Tyr2 residues (as seen in Lipo-oxytocin-1, or LOT-1) artificially increases the molecule's LogP[5]. This hydrophobic tail acts as a molecular anchor, facilitating insertion into the endothelial cell membrane and promoting transcellular diffusion. Furthermore, the lipid moiety sterically shields the peptide backbone from luminal proteases. This dual-action modification not only enhances brain distribution but extends the functional behavioral recovery in animal models (e.g., CD38-/- mice) from 30 minutes to up to 24 hours[6]. Recent advancements have also shown that C16-modified oxytocin analogs, particularly when administered intrathecally, achieve extensive brain distribution with sustained effects lasting up to 42 days[7].

Quantitative Pharmacokinetic Comparison

The table below summarizes the physicochemical shifts required to convert peripherally restricted peptides into CNS-active agents.

| Compound | Primary Receptor Target | MW (Da) | Lipophilicity (Est. LogP) | BBB Permeability | Functional Half-Life |

| Oxytocin (Native) | OTR, V1a | 1007 | < 0 (Hydrophilic) | Negligible | 3–5 min[4] |

| [Phe2,Orn8]oxytocin | V1a (Selective) | ~1005 | < 0 (Hydrophilic) | Negligible | < 10 min |

| LOT-1 (Lipidated OT) | OTR | ~1480 | > 3 (Hydrophobic) | Moderate (Transcellular) | Up to 24 hrs[6] |

| WAY-267,464 | OTR (Small Molecule) | ~450 | ~ 2.5 | High (Passive) | > 2 hrs[8] |

Experimental Workflows: Self-Validating Systems

To rigorously evaluate the BBB permeability of [Phe2,Orn8]oxytocin and its modified derivatives, we employ a two-tiered validation system. Every protocol must include internal controls to prevent false positives caused by barrier breakdown or analytical artifacts.

Protocol A: In Vitro Transwell Permeability Assay (hCMEC/D3)

Rationale: The hCMEC/D3 human brain endothelial cell line retains critical morphological characteristics of the BBB, including tight junction expression, making it a highly predictive first-pass filter.

-

Cell Culture & Barrier Formation: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size) at a density of 5 × 10⁴ cells/cm². Culture for 7 days.

-

System Validation (The Causality Step): Measure Transendothelial Electrical Resistance (TEER). Do not proceed unless TEER plateaus >150 Ω·cm². Why? A low TEER indicates compromised tight junctions, which would artificially inflate the apparent permeability (P_app) of the peptide.

-

Dosing: Wash the apical and basolateral chambers with transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add 10 µM of [Phe2,Orn8]oxytocin to the apical chamber.

-